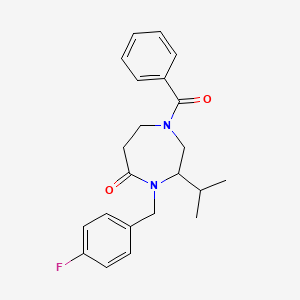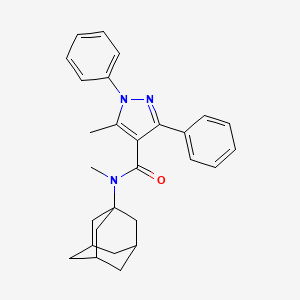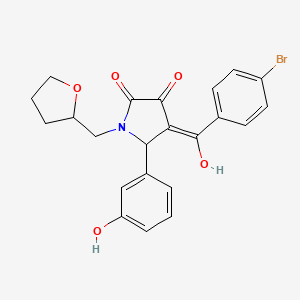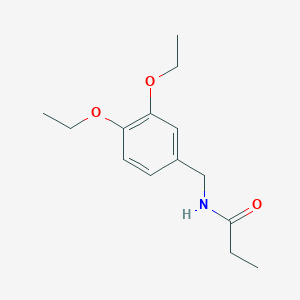![molecular formula C20H22N4O2 B5316110 2-(2-furyl)-5-{[3-(3-pyridinylmethoxy)-1-piperidinyl]methyl}pyrimidine](/img/structure/B5316110.png)
2-(2-furyl)-5-{[3-(3-pyridinylmethoxy)-1-piperidinyl]methyl}pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-furyl)-5-{[3-(3-pyridinylmethoxy)-1-piperidinyl]methyl}pyrimidine is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as PNU-159682 and belongs to the class of pyrimidine derivatives.
作用機序
The mechanism of action of PNU-159682 involves the inhibition of DNA synthesis and cell division. It binds to the enzyme dihydrofolate reductase (DHFR), which is responsible for the synthesis of thymidine, an essential component of DNA. By inhibiting DHFR, PNU-159682 prevents the synthesis of thymidine, leading to the inhibition of DNA synthesis and cell division.
Biochemical and physiological effects:
PNU-159682 has been shown to have a number of biochemical and physiological effects. It has been found to induce apoptosis, a process of programmed cell death, in cancer cells. PNU-159682 also inhibits the formation of new blood vessels, a process known as angiogenesis, which is essential for the growth and spread of cancer cells. Additionally, PNU-159682 has been shown to have anti-inflammatory properties.
実験室実験の利点と制限
One of the advantages of using PNU-159682 in lab experiments is its potent antitumor activity against various cancer cell lines. It is also effective against multidrug-resistant cancer cells, making it a promising candidate for the development of new cancer therapies. However, PNU-159682 has some limitations for lab experiments. It is a synthetic compound and may not be readily available for some researchers. Additionally, the synthesis method of PNU-159682 requires careful control of temperature and pH, which may make it challenging for some researchers to reproduce.
将来の方向性
There are several future directions for the research on PNU-159682. One direction is to study its potential as a combination therapy with other anticancer agents. Another direction is to investigate its efficacy in animal models of cancer. Additionally, further research is needed to understand the mechanism of action of PNU-159682 in more detail. Finally, the development of new synthesis methods for PNU-159682 may make it more readily available for researchers and facilitate further studies on its potential therapeutic applications.
Conclusion:
In conclusion, PNU-159682 is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Its potent antitumor activity against various cancer cell lines, including multidrug-resistant cancer cells, makes it a promising candidate for the development of new cancer therapies. Further research is needed to fully understand its mechanism of action and potential applications in the treatment of cancer.
合成法
The synthesis of PNU-159682 involves the condensation of 2-aminopyrimidine with 3-(3-pyridinylmethoxy)-1-piperidine and 2-furylcarboxaldehyde in the presence of a base. The reaction is carried out in a solvent such as ethanol or methanol and requires careful control of temperature and pH. The final product is obtained after purification by column chromatography or recrystallization.
科学的研究の応用
PNU-159682 has been extensively studied for its potential therapeutic applications. It has been shown to have potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. PNU-159682 has also been found to be effective against multidrug-resistant cancer cells.
特性
IUPAC Name |
2-(furan-2-yl)-5-[[3-(pyridin-3-ylmethoxy)piperidin-1-yl]methyl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-4-16(10-21-7-1)15-26-18-5-2-8-24(14-18)13-17-11-22-20(23-12-17)19-6-3-9-25-19/h1,3-4,6-7,9-12,18H,2,5,8,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNGQRIUVNARYTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CN=C(N=C2)C3=CC=CO3)OCC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-bromophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-dione](/img/structure/B5316036.png)

![2,5,7-trimethyl-3-{2-oxo-2-[2-(trifluoromethyl)morpholin-4-yl]ethyl}-1H-indole](/img/structure/B5316045.png)

![N-(5-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B5316059.png)

![2-{5-[(2-chloro-4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5316075.png)
![5-methoxy-2-({3-[methyl(2-phenylethyl)amino]-1-piperidinyl}methyl)-4-pyridinol dihydrochloride](/img/structure/B5316078.png)

![N-(3-hydroxypropyl)-N-isopropyl-2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5316086.png)
![[2-(2-sec-butylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5316099.png)
![5-imino-2-isopropyl-6-{[5-(2-nitrophenyl)-2-furyl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5316103.png)
![N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}-2-(3-morpholinyl)acetamide hydrochloride](/img/structure/B5316112.png)